An In-depth Technical Guide to the Chemical Properties and Characterization of 1-Amino-3-(phenethylamino)propan-2-ol
An In-depth Technical Guide to the Chemical Properties and Characterization of 1-Amino-3-(phenethylamino)propan-2-ol
Abstract
This technical guide provides a comprehensive overview of the anticipated chemical properties, synthesis, and structural elucidation of 1-Amino-3-(phenethylamino)propan-2-ol. As a molecule combining the key pharmacophores of a β-amino alcohol and a phenethylamine moiety, this compound is of significant interest for researchers in medicinal chemistry and drug development.[1][2][3][4] While specific experimental data for this exact compound is not extensively available in peer-reviewed literature, this guide establishes a robust scientific framework for its study by leveraging established principles and data from structurally analogous compounds. We present a plausible and detailed synthetic route, predict its physicochemical properties, and outline a rigorous, multi-technique analytical workflow for its unambiguous characterization. This document is intended to serve as a foundational resource for scientists investigating this and similar novel chemical entities.
Introduction and Significance
1-Amino-3-(phenethylamino)propan-2-ol is a vicinal amino alcohol containing a primary amine, a secondary amine, and a secondary alcohol. Its structure is a hybrid of two important molecular scaffolds: the 1-amino-propan-2-ol core, common in β-blockers used to manage cardiovascular disorders, and the phenethylamine skeleton, a foundational structure for many neurotransmitters and central nervous system (CNS) active agents.[2][3][5][6]
The β-amino alcohol functional group is a cornerstone in medicinal chemistry, present in numerous natural products and synthetic pharmaceuticals.[1][4][7][8][9] Its prevalence is due to its ability to form key hydrogen bonding interactions with biological targets and its utility as a versatile synthetic intermediate.[4] The convergence of these structural features in 1-Amino-3-(phenethylamino)propan-2-ol suggests a rich potential for unique pharmacological activity, warranting a thorough investigation of its chemical properties.
Predicted Physicochemical Properties
The following properties are estimated based on the chemical structure of 1-Amino-3-(phenethylamino)propan-2-ol. These values provide a baseline for experimental design, such as selecting appropriate solvent systems for synthesis, purification, and analysis.
| Property | Predicted Value |
| Molecular Formula | C₁₁H₁₈N₂O |
| Molecular Weight | 194.27 g/mol |
| pKa (most basic) | ~10.4 (Primary Amine) |
| pKa (less basic) | ~9.6 (Secondary Amine) |
| LogP | ~1.2 |
Proposed Synthetic Pathway
The synthesis of β-amino alcohols is most commonly and efficiently achieved through the nucleophilic ring-opening of an epoxide.[4][9][10][11] We propose a robust, two-step synthesis for 1-Amino-3-(phenethylamino)propan-2-ol starting from readily available commercial reagents: epichlorohydrin and phenethylamine.
Caption: Proposed two-step synthesis of 1-Amino-3-(phenethylamino)propan-2-ol.
Experimental Protocol: Synthesis
Step 1: Synthesis of 1-Chloro-3-(phenethylamino)propan-2-ol (Intermediate)
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add phenethylamine (1.0 equivalent) and ethanol (5 mL per gram of phenethylamine).
-
With stirring, add epichlorohydrin (1.1 equivalents) dropwise to the solution. Causality: The dropwise addition controls the initial exotherm of the reaction.
-
Heat the reaction mixture to 50°C and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude oil, 1-chloro-3-(phenethylamino)propan-2-ol, can be used in the next step without further purification.
Step 2: Synthesis of 1-Amino-3-(phenethylamino)propan-2-ol (Final Product)
-
Place the crude intermediate from Step 1 into a heavy-walled, sealed pressure tube.
-
Add a concentrated aqueous solution of ammonia (e.g., 28-30%, 10-20 equivalents) to the tube. Causality: A large excess of ammonia is used to favor the formation of the primary amine and minimize the formation of secondary amine byproducts. The sealed tube is necessary to contain the ammonia and allow heating above its boiling point.[12]
-
Securely seal the tube and heat it in an oil bath at 100°C for 12-16 hours with vigorous stirring.
-
After cooling to room temperature, carefully open the pressure tube in a well-ventilated fume hood.
-
Concentrate the reaction mixture under reduced pressure to remove excess ammonia and water.
-
Dissolve the residue in a minimal amount of dichloromethane and purify by column chromatography on silica gel, eluting with a gradient of dichloromethane/methanol containing a small percentage of triethylamine (e.g., 1%) to prevent peak tailing.
-
Combine the fractions containing the product and evaporate the solvent to yield 1-Amino-3-(phenethylamino)propan-2-ol.
Structural Elucidation and Analytical Characterization
A multi-technique analytical approach is essential for the unambiguous structural confirmation and purity assessment of the synthesized compound.
Caption: Integrated workflow for the analytical characterization of the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise carbon-hydrogen framework of the molecule.[13][14]
Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified product in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Data Acquisition: Acquire ¹H, ¹³C, and 2D (e.g., COSY, HSQC, HMBC) spectra on a 400 MHz or higher field spectrometer.
-
Data Processing: Process the acquired data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
Predicted ¹H NMR Spectrum (in CDCl₃, ~400 MHz):
-
δ 7.20-7.35 (m, 5H): Aromatic protons of the phenethyl group.
-
δ ~3.90 (m, 1H): The methine proton on the carbon bearing the hydroxyl group (CH -OH).
-
δ ~2.70-2.90 (m, 6H): Overlapping multiplets corresponding to the two methylene groups of the phenethyl moiety (-CH₂ -CH₂ -Ph) and the methylene group adjacent to the secondary amine (-CH₂ -NH-).
-
δ ~2.55 (dd, 1H) & ~2.65 (dd, 1H): Diastereotopic protons of the methylene group adjacent to the primary amine (-CH₂ -NH₂).
-
δ ~2.0-3.0 (br s, 3H): Broad, exchangeable signals for the three N-H and O-H protons.
Predicted ¹³C NMR Spectrum (in CDCl₃, ~100 MHz):
-
δ ~140: Quaternary aromatic carbon of the phenyl ring.
-
δ ~128.5 (2C), ~128.4 (2C), ~126.2: Aromatic CH carbons.
-
δ ~52: Methylene carbon adjacent to the secondary amine (C H₂-NH-).
-
δ ~50: Methylene carbon of the phenethyl group adjacent to the nitrogen (C H₂-Ph).
-
δ ~48: Methylene carbon adjacent to the primary amine (C H₂-NH₂).[6][15]
-
δ ~36: Methylene carbon of the phenethyl group adjacent to the phenyl ring (-C H₂-Ph).
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and provides structural information through fragmentation analysis.[16][17]
Protocol: ESI-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.
-
Ionization: Utilize Electrospray Ionization (ESI) in positive ion mode to generate the protonated molecular ion [M+H]⁺.
-
Mass Analysis: Acquire a full scan mass spectrum. For further structural confirmation, perform tandem MS (MS/MS) on the isolated [M+H]⁺ ion to observe characteristic fragmentation patterns.
Expected Results:
-
[M+H]⁺ Ion: m/z 195.15
-
Key Fragmentation Pathways: Common fragmentation for β-amino alcohols includes cleavage alpha to the oxygen and nitrogen atoms.[18] Expect to see fragments corresponding to the loss of water, the loss of the aminomethyl group, and cleavage of the phenethyl side chain.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups.
Expected Characteristic Absorptions:
-
3400-3200 cm⁻¹ (broad): Overlapping O-H and N-H stretching vibrations.[7][8]
-
3080-3030 cm⁻¹: Aromatic C-H stretching.
-
2950-2850 cm⁻¹: Aliphatic C-H stretching.
-
~1600, ~1495, ~1450 cm⁻¹: Aromatic C=C stretching.
-
~1100 cm⁻¹: C-O stretching of the secondary alcohol.
Chiral Analysis
The C-2 carbon of the propan-2-ol backbone is a chiral center. For any potential pharmaceutical application, it is critical to separate and analyze the enantiomers.
Protocol: Chiral HPLC
-
Column Selection: Utilize a polysaccharide-based chiral stationary phase (CSP), such as one derived from cellulose or amylose, which are effective for separating amino alcohols.[19]
-
Mobile Phase: A typical mobile phase would consist of a mixture of hexane and an alcohol modifier (e.g., ethanol or isopropanol) with a small amount of a basic additive like diethylamine (DEA) to improve peak shape.[19]
-
Method Development: Optimize the separation by adjusting the ratio of hexane to alcohol and the concentration of the basic additive to achieve baseline resolution of the two enantiomers.[19][20]
Potential Pharmacological Significance
The structural components of 1-Amino-3-(phenethylamino)propan-2-ol suggest several potential areas for pharmacological investigation:
-
Cardiovascular Activity: The 1-amino-propan-2-ol core is a well-known β-adrenergic blocker (β-blocker) pharmacophore.[2][6] Therefore, this compound could be screened for activity at β-adrenergic receptors, potentially for applications in treating hypertension or other cardiovascular conditions.
-
Central Nervous System (CNS) Activity: The phenethylamine moiety is the backbone for many neurotransmitters and psychoactive drugs.[3] Its presence suggests that the compound may cross the blood-brain barrier and interact with CNS targets, such as monoamine transporters or receptors.
Conclusion
This technical guide provides a scientifically grounded framework for the synthesis and comprehensive characterization of 1-Amino-3-(phenethylamino)propan-2-ol. By leveraging established synthetic methodologies for β-amino alcohols and a suite of modern analytical techniques, researchers can confidently prepare and validate the structure of this novel compound. The predictive data and detailed protocols herein serve as a critical starting point for exploring its chemical properties and potential biological activities, paving the way for its evaluation in drug discovery programs.
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